molecular formula C21H23N3O5 B2632304 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1251579-37-9

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2632304
CAS No.: 1251579-37-9
M. Wt: 397.431
InChI Key: GMNXPNZBTNTXGT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a synthetic ethanediamide derivative featuring a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core linked to a 5-methylfuran-2-yl substituent via a hydroxyethyl bridge.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-4-6-17(29-12)16(25)11-22-20(27)21(28)23-15-9-13-3-2-8-24-18(26)7-5-14(10-15)19(13)24/h4,6,9-10,16,25H,2-3,5,7-8,11H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNXPNZBTNTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the furan and tricyclic components. The furan ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds . The tricyclic system can be constructed using a series of cyclization reactions involving appropriate precursors . The final step involves the coupling of the furan and tricyclic components through an ethanediamide linkage, typically using amide bond formation reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to streamline production .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide exhibit significant antitumor properties. This compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of azatricyclo compounds can inhibit specific kinases that are crucial for tumor growth .

Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Material Science

Polymer Synthesis
The unique chemical structure of this compound makes it a suitable candidate for use in polymer synthesis. Its functional groups can facilitate the formation of cross-linked networks that enhance the mechanical properties of materials .

Nanocomposite Development
In nanotechnology, this compound has been explored for the development of nanocomposites that exhibit improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown promise in creating materials with enhanced performance characteristics for applications in electronics and aerospace .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways associated with diseases such as diabetes and obesity. Preliminary studies suggest that it may inhibit key enzymes involved in glucose metabolism, thereby offering a therapeutic avenue for managing blood sugar levels .

Data Tables

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntitumor ActivityInduces apoptosis via caspase activation
Material SciencePolymer SynthesisEnhances mechanical properties of polymers
Biochemical ApplicationsEnzyme InhibitionPotential to regulate glucose metabolism

Case Studies

  • Antitumor Efficacy Study
    A study conducted on a series of azatricyclo compounds revealed that modifications similar to those found in this compound significantly increased cytotoxicity against human cancer cell lines .
  • Polymer Composite Research
    Research on nanocomposites incorporating this compound demonstrated a marked improvement in thermal stability compared to traditional polymers without such modifications .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The furan ring and tricyclic system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Chlorine in ’s analog increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Bioactivity and Molecular Networking

highlights that compounds with similar structural motifs cluster into groups with analogous bioactivity profiles. For example:

  • Furan-containing derivatives (e.g., the target compound) may exhibit bioactivity against microbial targets due to furan’s electron-rich aromatic system, which can disrupt bacterial membranes .
  • Chlorophenyl analogs () are more likely to target eukaryotic enzymes (e.g., kinases) due to enhanced lipophilicity .

Molecular Networking Insights () :

  • The target compound’s methylfuran-azatricyclo structure would yield distinct MS/MS fragmentation patterns (e.g., loss of CO or methyl groups) compared to benzothiophene or chlorophenyl analogs, aiding dereplication .

Predictive Modeling and QSAR

QSAR models () suggest that the azatricyclic core’s rigidity dominates the compound’s bioactivity, while substituents fine-tune specificity. For instance:

  • Methylfuran’s electron-donating effects may increase binding affinity to oxidoreductases compared to electron-withdrawing groups (e.g., Cl in ) .

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound features a unique structural framework that includes a furan moiety and a bicyclic azatricyclo structure. Its molecular formula is C14H16N2O4C_{14}H_{16}N_2O_4 with a molecular weight of 276.29 g/mol .

Structural Characteristics

PropertyValue
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
CAS Number1327576-92-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine with various acylating agents to form the desired amide structure. The general synthetic route includes:

  • Preparation of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine from 5-methylfurfural.
  • Acylation using oxalyl chloride followed by the addition of aniline to yield the final product .

Anticancer Activity

Research has indicated that derivatives of furan-based compounds exhibit significant anticancer properties. For instance, methyl derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2, with IC50 values indicating their potency . The specific compound under review may share similar mechanisms due to its structural resemblance to other active furan derivatives.

Antibacterial Activity

Studies suggest that compounds containing furan rings can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Findings

A comparative study highlighted several derivatives of furan compounds and their biological activities:

Compound NameIC50 (µg/mL)MIC (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate62.37250
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-amideTBDTBD

This table illustrates the potential for N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{...} to exhibit similar or enhanced biological activities compared to its derivatives.

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors within target cells, leading to modulation of cellular pathways that govern proliferation and survival . The hydroxyethyl group and furan ring are particularly significant in these interactions.

Q & A

Q. Monitoring Efficiency :

  • TLC analysis (hexane:ethyl acetate, 9:1) tracks reaction progress .
  • Purification : Ethanol recrystallization or ethyl acetate extraction ensures >90% purity .

How can advanced spectroscopic techniques resolve structural ambiguities in the tricyclic framework?

Q. Advanced Research Focus

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing hydroxyethyl vs. oxo-azatricyclo protons) and confirms regioselectivity in cyclization .
  • X-ray Crystallography : Resolves stereochemical uncertainties in the azatricyclo[7.3.1.0⁵,¹³] system, particularly the spatial arrangement of fused rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities from incomplete cyclization .

What methodologies address contradictory bioactivity data across in vitro assays?

Advanced Research Focus
Contradictions may arise from assay-specific conditions (e.g., pH, solvent carriers) or target promiscuity. Recommended approaches:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized buffer systems (e.g., PBS vs. Tris-HCl) to isolate solvent effects .
  • Off-Target Screening : Use kinase profiling panels or thermal shift assays to identify non-specific binding .
  • Metabolite Analysis : LC-MS/MS detects degradation products that may interfere with assays .

What computational strategies predict binding affinities and reaction pathways?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models transition states for cyclization steps, identifying energy barriers in azatricyclo formation .
  • Molecular Docking : Predicts interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .
  • MD Simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

How do solvent polarity and catalysts influence cyclization efficiency?

Q. Basic Research Focus

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation, while toluene:water mixtures facilitate SN2 reactions in azide substitutions .
  • Catalysts : Triethylamine or Na₂SO₄ accelerates cyclization by absorbing byproducts (e.g., HCl) .
  • Temperature : Reflux (100–120°C) optimizes reaction rates without decomposing heat-sensitive intermediates .

What purification techniques achieve >95% purity for pharmacological studies?

Q. Basic Research Focus

  • Recrystallization : Ethanol or pet-ether removes hydrophobic impurities from solid products .
  • Liquid-Liquid Extraction : Ethyl acetate partitions aqueous-phase byproducts .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates polar derivatives .

How do substituent modifications on the furan or tricyclic moieties affect kinase selectivity?

Q. Advanced Research Focus

  • Furan Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .
  • Tricyclic Oxo Group : Hydrogen-bonding with kinase catalytic domains increases affinity but may reduce selectivity .
  • SAR Studies : Analog libraries with varied substituents (e.g., chloro, methoxy) reveal steric/electronic effects on IC₅₀ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.